REACTION_CXSMILES
|
Cl.[O:2]1[CH2:6][CH2:5][CH2:4][NH:3]1.C(Cl)(Cl)Cl.[F:11][C:12]([F:33])([F:32])[C:13]1[CH:31]=[CH:30][C:16]([O:17][C:18]2[CH:29]=[CH:28][C:21]([O:22][CH:23]([CH3:27])[C:24](Cl)=[O:25])=[CH:20][CH:19]=2)=[CH:15][CH:14]=1.C(N(CC)CC)C>O>[F:11][C:12]([F:32])([F:33])[C:13]1[CH:31]=[CH:30][C:16]([O:17][C:18]2[CH:29]=[CH:28][C:21]([O:22][CH:23]([CH3:27])[C:24]([N:3]3[CH2:4][CH2:5][CH2:6][O:2]3)=[O:25])=[CH:20][CH:19]=2)=[CH:15][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
Cl.O1NCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(OC2=CC=C(OC(C(=O)Cl)C)C=C2)C=C1)(F)F
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
ice-cooling
|
Type
|
ADDITION
|
Details
|
After the completion of addition
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to form two layers
|
Type
|
CUSTOM
|
Details
|
The organic layer so separated
|
Type
|
WASH
|
Details
|
was washed with 1 N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 1 N aqueous sodium hydroxide and dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
by a distillation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(OC2=CC=C(OC(C(=O)N3OCCC3)C)C=C2)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |